molecular formula C20H24N2O B14365320 2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide CAS No. 90829-53-1

2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide

Cat. No.: B14365320
CAS No.: 90829-53-1
M. Wt: 308.4 g/mol
InChI Key: JDSGETKKUXVUPK-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azepane ring and a biphenyl group connected through an acetamide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide typically involves the reaction of azepane with 3-biphenylacetic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted azepane derivatives

Scientific Research Applications

2-(Azepan-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or activation of specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide
  • 2-(Morpholin-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide
  • 2-(Pyrrolidin-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide

Uniqueness

2-(Azepan-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

90829-53-1

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2-(azepan-1-yl)-N-(3-phenylphenyl)acetamide

InChI

InChI=1S/C20H24N2O/c23-20(16-22-13-6-1-2-7-14-22)21-19-12-8-11-18(15-19)17-9-4-3-5-10-17/h3-5,8-12,15H,1-2,6-7,13-14,16H2,(H,21,23)

InChI Key

JDSGETKKUXVUPK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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